

Molecular weight and formula of (S)-5-(bromomethyl)pyrrolidin-2-one

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Compound of Interest

Compound Name: (S)-(+)-5-Bromomethyl-2-pyrrolidinone

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An In-Depth Technical Guide to (S)-5-(Bromomethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-5-(Bromomethyl)pyrrolidin-2-one is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis. Its pyrrolidinone core is a privileged scaffold found in numerous biologically active compounds, and the reactive bromomethyl group allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and analytical characterization of (S)-5-(bromomethyl)pyrrolidin-2-one. Detailed experimental protocols for its synthesis and subsequent use in the preparation of derivatives are presented, along with safety and handling guidelines. This document aims to serve as a valuable resource for researchers utilizing this compound in drug discovery and development.

Chemical and Physical Properties

(S)-5-(Bromomethyl)pyrrolidin-2-one is a white to off-white solid at room temperature. Its key properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ BrNO	[1] [2]
Molecular Weight	178.03 g/mol	[1] [2]
CAS Number	72479-05-1	[1] [3]
Appearance	Off-white to light brown solid	[2]
Melting Point	75-79 °C	[2]
Boiling Point	102-106 °C (at 0.1 Torr)	[2]
Optical Activity	$[\alpha]^{22}_D -30.0^\circ$, c = 0.5 in ethanol	[4]
Storage Temperature	2-8°C	[2] [4]

Synthesis of (S)-5-(Bromomethyl)pyrrolidin-2-one

The most common laboratory-scale synthesis of (S)-5-(bromomethyl)pyrrolidin-2-one involves the bromination of (S)-5-(hydroxymethyl)pyrrolidin-2-one.

Experimental Protocol: Bromination of (S)-5-(hydroxymethyl)pyrrolidin-2-one

This protocol is adapted from established literature procedures.

Materials:

- (S)-5-(hydroxymethyl)pyrrolidin-2-one
- Triphenylphosphine (PPh₃)
- Carbon tetrabromide (CBr₄)
- Anhydrous acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)

- Hexanes

Procedure:

- Suspend (S)-5-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous acetonitrile.
- Cool the suspension to 0 °C in an ice bath with stirring.
- In a separate flask, dissolve carbon tetrabromide (1.1 eq) in anhydrous acetonitrile.
- Slowly add the carbon tetrabromide solution dropwise to the cooled suspension of the alcohol and triphenylphosphine.
- Allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clear solution.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the solvent by rotary evaporation.
- The crude residue can be purified by column chromatography on silica gel.

Purification Protocol

A non-chromatographic purification can be achieved through trituration and recrystallization.

- To the crude residue, add a 1:9 (v/v) mixture of dichloromethane and hexanes.
- Sonicate the mixture for a short period to dissolve impurities.
- Add an additional volume of hexanes and sonicate again.
- The desired product, being insoluble in this solvent system, will precipitate as a white solid.
- Collect the solid by vacuum filtration and wash with cold hexanes.
- Dry the purified (S)-5-(bromomethyl)pyrrolidin-2-one under high vacuum to a constant weight.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure and purity of (S)-5-(bromomethyl)pyrrolidin-2-one can be confirmed by ^1H and ^{13}C NMR spectroscopy.

- ^1H NMR (400 MHz, CDCl_3): δ (ppm) ~3.5-3.7 (m, 2H, CH_2Br), ~4.0-4.2 (m, 1H, CH), ~2.2-2.6 (m, 4H, CH_2CH_2), ~6.0-6.5 (br s, 1H, NH).
- ^{13}C NMR (100 MHz, CDCl_3): δ (ppm) ~177 (C=O), ~55 (CH), ~35 (CH_2Br), ~30 (CH_2), ~25 (CH_2).

Note: Exact chemical shifts may vary depending on the solvent and concentration.

High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reverse-phase HPLC. A general method for related pyrrolidinone compounds can be adapted.

- Column: C18, 5 μm , 4.6 x 150 mm
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm

Applications in Organic Synthesis

(S)-5-(Bromomethyl)pyrrolidin-2-one serves as a key intermediate for introducing the chiral pyrrolidinone moiety into larger molecules. The bromomethyl group is susceptible to nucleophilic substitution, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: N-Alkylation of an Amine

This protocol provides a general procedure for the reaction of (S)-5-(bromomethyl)pyrrolidin-2-one with a primary or secondary amine.

Materials:

- (S)-5-(bromomethyl)pyrrolidin-2-one
- Amine of choice (primary or secondary)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetonitrile or Dimethylformamide (DMF)

Procedure:

- Dissolve the amine (1.0 eq) in acetonitrile or DMF.
- Add potassium carbonate (1.5-2.0 eq) to the solution.
- Add a solution of (S)-5-(bromomethyl)pyrrolidin-2-one (1.0-1.2 eq) in the same solvent.
- Stir the reaction mixture at room temperature or heat as necessary (monitor by TLC).
- After the reaction is complete, filter off the inorganic base.
- Remove the solvent under reduced pressure.
- Purify the product by column chromatography or recrystallization.

Safety and Handling

(S)-5-(Bromomethyl)pyrrolidin-2-one is a hazardous substance and should be handled with appropriate safety precautions.

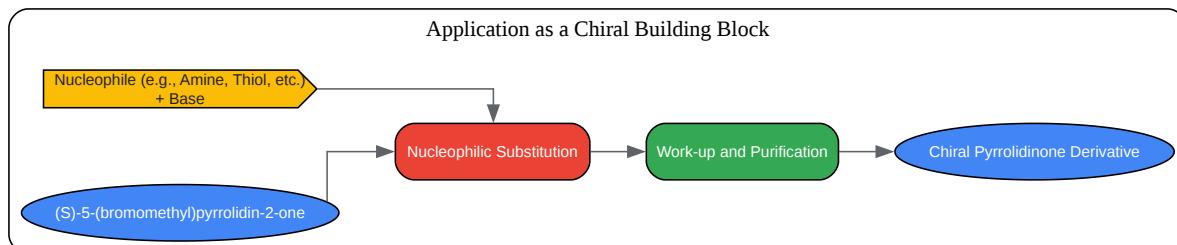
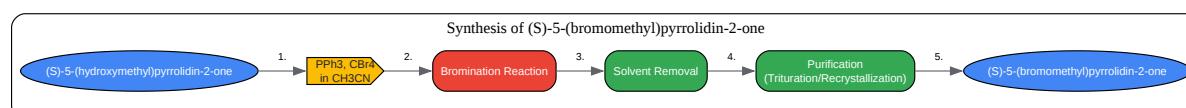
- Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause an allergic skin reaction.[\[4\]](#)
- Precautionary Statements:

- Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]
- Wash skin thoroughly after handling.[5][6]
- Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]
- If skin irritation or rash occurs, get medical advice/attention.[6]
- Store in a well-ventilated place. Keep container tightly closed.[5][6] Store at 2-8°C.[2][4]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Experimental and Synthetic Workflows

The following diagrams illustrate the synthesis of (S)-5-(bromomethyl)pyrrolidin-2-one and its subsequent use as a synthetic intermediate.



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